4-butoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide
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Overview
Description
4-butoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide is a chemical compound that belongs to the class of N-heterocyclic compounds It features a benzamide core linked to a pyrazolo[1,5-a]pyridine moiety via a butoxy group
Scientific Research Applications
4-butoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antitumor agent due to its ability to inhibit certain enzymes.
Material Science: Its photophysical properties make it a candidate for use in optical materials and sensors.
Biology: It can be used as a probe to study biological processes due to its fluorescent properties.
Mechanism of Action
Target of Action
Compounds with a similar pyrazolo[1,5-a]pyrimidine structure have been found to exhibit antitrypanosomal activity , suggesting that they may target enzymes or proteins involved in the life cycle of Trypanosoma species.
Mode of Action
It’s known that pyrazolo[1,5-a]pyrimidines are purine analogues , which suggests that they might interfere with purine biochemical reactions. This could potentially disrupt the synthesis of nucleic acids, thereby inhibiting the growth and proliferation of cells.
Biochemical Pathways
These include HMG-CoA reductase , COX-2 , AMP phosphodiesterase , and KDR kinase . The inhibition of these enzymes can disrupt various cellular processes, including cholesterol synthesis, inflammation, cyclic AMP signaling, and angiogenesis, respectively.
Result of Action
Given its structural similarity to other pyrazolo[1,5-a]pyrimidines, it may exhibit similar effects, such as inhibiting cell growth and proliferation, particularly in the context of antitrypanosomal activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide typically involves the following steps:
Formation of the pyrazolo[1,5-a]pyridine core: This can be achieved through cycloaddition reactions involving pyridine N-imine and alkynyl heterocycles.
Attachment of the butoxy group: The butoxy group can be introduced via nucleophilic substitution reactions.
Formation of the benzamide linkage: This step involves the reaction of the pyrazolo[1,5-a]pyridine derivative with a benzoyl chloride derivative under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent reaction control to maintain consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-butoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine derivatives: These compounds share a similar core structure and have been studied for their anticancer potential.
Pyrazolo[3,4-b]pyridine derivatives: These compounds have similar synthetic routes and applications.
Uniqueness
4-butoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct photophysical and biological properties. This makes it a versatile compound for various scientific applications.
Properties
IUPAC Name |
4-butoxy-N-pyrazolo[1,5-a]pyridin-5-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-2-3-12-23-17-6-4-14(5-7-17)18(22)20-15-9-11-21-16(13-15)8-10-19-21/h4-11,13H,2-3,12H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVUFOJHRAPZZNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=CC=NN3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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